2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid
Overview
Description
2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid is a useful research compound. Its molecular formula is C17H14FNO2 and its molecular weight is 283.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Catalytic Activity in Synthesis
Rao et al. (2019) demonstrated the use of 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid in the synthesis of various derivatives with potential biological activities. The study synthesized 4-arylbenzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives using this compound. These derivatives were screened for anti-oxidant and anti-microbial activities, showing the compound's significance in creating biologically active molecules (Rao et al., 2019).
Synthesis of Pharmacological Compounds
Rubab et al. (2017) explored the transformation of 2-(1H-Indol-3-yl)acetic acid into various derivatives with potential pharmacological importance. The synthesized compounds demonstrated antibacterial and anti-enzymatic potentials against several enzymes, highlighting the versatility of this compound in pharmaceutical synthesis (Rubab et al., 2017).
Antiallergic Agent Development
Menciu et al. (1999) studied the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, including compounds derived from this compound. They found that these compounds, particularly N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide, showed significant antiallergic properties, demonstrating the compound's potential in developing new antiallergic drugs (Menciu et al., 1999).
Novel CRTh2 Antagonist Discovery
Fretz et al. (2013) identified a novel CRTh2 antagonist, setipiprant, which is structurally related to this compound. Setipiprant showed promise as a treatment for asthma and seasonal allergic rhinitis, demonstrating the compound's relevance in respiratory disorder treatments (Fretz et al., 2013).
Fluoroacetylation of Indoles
Yao et al. (2016) described a method for fluoroacetylation of indoles using fluorinated acetic acids, including this compound. This method synthesizes various fluoromethyl indol-3-yl ketones, showcasing the compound's utility in organic synthesis (Yao et al., 2016).
Mechanism of Action
Target of Action
The compound 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid is structurally similar to known synthetic cannabinoids . Synthetic cannabinoids are a class of molecules that bind to the same receptors to which cannabinoids (THC and CBD) in cannabis plants attach. They are often marketed as safe alternatives to cannabis, but they may affect the brain much more powerfully than marijuana .
Mode of Action
Based on its structural similarity to synthetic cannabinoids, it can be inferred that it might interact with the cannabinoid receptors in the brain, leading to changes in the perception of pain, mood, appetite, and memory .
Biochemical Pathways
Synthetic cannabinoids generally affect the endocannabinoid system, which plays a crucial role in maintaining the homeostasis of the human body, influencing functions such as pain sensation, mood, and appetite .
Pharmacokinetics
It is a potential metabolite of adb-fubiata, a synthetic cannabinoid .
Result of Action
Synthetic cannabinoids can have potent effects on the central nervous system, leading to severe health effects, including nausea, anxiety, paranoia, hallucinations, and even psychotic episodes .
Properties
IUPAC Name |
2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2/c18-14-7-5-12(6-8-14)10-19-11-13(9-17(20)21)15-3-1-2-4-16(15)19/h1-8,11H,9-10H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSECUWYFWKAGLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379035 | |
Record name | {1-[(4-Fluorophenyl)methyl]-1H-indol-3-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176204-51-6 | |
Record name | {1-[(4-Fluorophenyl)methyl]-1H-indol-3-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 176204-51-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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